Alizarin Red S

説明

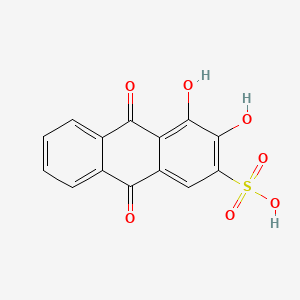

RN given refers to parent cpd; structure

特性

CAS番号 |

83-61-4 |

|---|---|

分子式 |

C14H8O7S |

分子量 |

320.28 g/mol |

IUPAC名 |

3,4-dihydroxy-9,10-dioxoanthracene-2-sulfonic acid |

InChI |

InChI=1S/C14H8O7S/c15-11-6-3-1-2-4-7(6)12(16)10-8(11)5-9(22(19,20)21)13(17)14(10)18/h1-5,17-18H,(H,19,20,21) |

InChIキー |

JKYKXTRKURYNGW-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)S(=O)(=O)O |

他のCAS番号 |

83-61-4 83784-17-2 |

関連するCAS |

130-22-3 (mono-hydrochloride salt) |

製品の起源 |

United States |

Foundational & Exploratory

Alizarin Red S: A Technical Guide to its Mechanism of Action in Calcium Detection

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of Alizarin Red S (ARS) in the detection and quantification of calcium deposits. It is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge required to effectively utilize this widely-used histochemical stain. This guide details the chemical principles of ARS-calcium interaction, provides structured quantitative data, outlines detailed experimental protocols, and includes explanatory diagrams to visualize key processes.

Core Mechanism of Action: Chelation and Complex Formation

This compound is an anthraquinone dye that serves as a specific stain for calcium deposits in biological samples.[1][2] The underlying principle of its action is a chelation process, where the ARS molecule binds to calcium ions to form a stable orange-red complex.[2][3][4] This interaction allows for the direct visualization and subsequent quantification of mineralized tissues and cell cultures.[1][5]

The chemical structure of this compound, featuring hydroxyl and sulfonate groups, facilitates this binding.[6][7] Specifically, these groups on the anthraquinone ring act as ligands, donating electrons to the calcium ion (Ca²⁺) to form coordinate bonds. This results in the formation of a colored this compound-calcium complex.[3][8] The reaction is stoichiometric, with a reported binding ratio of 1:1 between ARS and calcium.[6][7] The resulting precipitate is characteristically birefringent when viewed under polarized light.[3][9]

While ARS is highly selective for calcium, it is important to note that other divalent cations such as magnesium, manganese, barium, strontium, and iron can potentially interfere with the staining.[3][8] However, in most biological contexts, the concentration of these interfering ions is typically insufficient to significantly affect the accuracy of the calcium staining.[3][8]

The staining reaction is critically dependent on pH, with an optimal range of 4.1 to 4.3.[1][3] This acidic environment is necessary for the proper ionization of the hydroxyl groups on the ARS molecule, enabling the chelation of calcium ions.[6]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the use of this compound for calcium detection.

| Parameter | Value | References |

| Optimal pH Range | 4.1 - 4.3 | [1][3] |

| Stoichiometric Ratio (ARS:Ca²⁺) | 1:1 | [6][7] |

| Apparent Solubility Product | ~10⁻⁷ | [6][7] |

| Absorbance Maximum for Quantification | 405 - 550 nm | [1][10] |

| Reagent | Concentration/Preparation | References |

| This compound Staining Solution | 2% (w/v) in distilled water, pH adjusted to 4.1-4.3 with 0.1% ammonium hydroxide or dilute HCl. | [1] |

| Fixative (for cell culture) | 4% Paraformaldehyde in PBS | [1][2] |

| Fixative (for tissue sections) | Neutral buffered formalin or alcoholic formalin | [3] |

| Extraction Solution for Quantification | 10% Acetic Acid or 10% Cetylpyridinium Chloride | [1][11] |

Experimental Protocols

Protocol 1: Staining of Calcium Deposits in Cell Culture

This protocol is suitable for the analysis of osteogenic differentiation in cell lines such as mesenchymal stem cells (MSCs) or osteoblasts.[1]

Materials:

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

This compound Staining Solution (2% w/v, pH 4.1-4.3)

-

Distilled water

Procedure:

-

Aspirate the culture medium from the cells.

-

Gently wash the cells twice with PBS.[2]

-

Fix the cells with 4% PFA for 15-20 minutes at room temperature.[1]

-

Wash the cells once with PBS to remove the fixative.[1]

-

Add the this compound staining solution to cover the cell monolayer and incubate for 20-30 minutes at room temperature in the dark.[1][2]

-

Gently wash the samples 3-5 times with distilled water to remove unbound dye.[1][2]

-

Visualize the stained calcium deposits, which will appear as orange-red nodules, using a bright-field microscope.[1]

Protocol 2: Staining of Calcium in Paraffin-Embedded Tissue Sections

This protocol is adapted for the histological detection of calcium in fixed tissue samples.[3][9]

Materials:

-

Xylene

-

Ethanol (graded series: 100%, 95%, 70%)

-

Distilled water

-

This compound Staining Solution (2% w/v, pH 4.1-4.3)

-

Acetone

-

Acetone-Xylene (1:1) solution

-

Synthetic mounting medium

Procedure:

-

Deparaffinize the tissue sections by immersing them in xylene.

-

Rehydrate the sections through a graded series of ethanol to distilled water.[9]

-

Stain the slides with the this compound solution for 30 seconds to 5 minutes, monitoring the reaction microscopically.[3]

-

Shake off excess dye and blot the sections.[3]

-

Dehydrate the sections rapidly in acetone.[3]

-

Clear the sections in an Acetone-Xylene (1:1) solution and then in xylene.[3][9]

-

Mount the coverslip with a synthetic mounting medium.[9]

Protocol 3: Quantification of this compound Staining

This protocol allows for the semi-quantification of mineral deposition by extracting the bound dye.[1][11]

Materials:

-

10% Acetic Acid

-

10% Ammonium Hydroxide

-

Microcentrifuge tubes

-

Spectrophotometer

Procedure:

-

After staining and washing as described in Protocol 1, add 1 mL of 10% acetic acid to each well.[1]

-

Incubate for 15-30 minutes at room temperature with shaking to dissolve the stain.[1]

-

Transfer the colored solution to a microcentrifuge tube.

-

Centrifuge at 12,000 rpm for 10 minutes to pellet any cell debris.[1]

-

Transfer the supernatant to a new tube and neutralize with 10% ammonium hydroxide.[11]

-

Read the absorbance of the solution at 405 nm.[10][11] The amount of this compound can be correlated with the amount of calcium deposition.

Visualizations

Caption: Mechanism of this compound binding to calcium ions.

Caption: General experimental workflow for this compound staining.

Caption: Workflow for the quantification of this compound stain.

References

- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 2. sciencellonline.com [sciencellonline.com]

- 3. This compound Staining Protocol for Calcium - IHC WORLD [ihcworld.com]

- 4. Optimization of the this compound Assay by Enhancing Mineralization of Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploration of the Application Research of Alizarin Red S_Chemicalbook [m.chemicalbook.com]

- 6. karger.com [karger.com]

- 7. Use of this compound for histochemical staining of Ca2+ in the mouse; some parameters of the chemical reaction in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biofargo.com [biofargo.com]

- 9. stainsfile.com [stainsfile.com]

- 10. 3hbiomedical.com [3hbiomedical.com]

- 11. An Alizarin red-based assay of mineralization by adherent cells in culture: comparison with cetylpyridinium chloride extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

Alizarin Red S: An In-depth Technical Guide to Detecting Mineralization in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Alizarin Red S (ARS) staining, a widely used method for detecting and quantifying calcium deposition, a key indicator of mineralization in in vitro cell cultures. This technique is particularly crucial in osteogenesis research, drug discovery for bone-related disorders, and the characterization of mesenchymal stem cell differentiation.

The Principle of this compound Staining

This compound is an anthraquinone derivative that serves as a histological stain to specifically identify calcium deposits.[1][2] The underlying principle of ARS staining is a chelation process where the dye molecule binds to calcium cations to form a stable, orange-red complex.[3][4][5] This reaction allows for both qualitative visualization and quantitative assessment of mineralization in cell cultures.[1][6] The specificity of ARS for calcium is not absolute, as it can also interact with other cations like magnesium, manganese, barium, strontium, and iron; however, these are typically not present in sufficient concentrations in cell culture to interfere with the staining.[2][4]

The amount of the formed ARS-calcium complex can be observed under a light microscope for morphological assessment or extracted from the cell layer and measured spectrophotometrically for a quantitative analysis.[1][5]

Key Signaling Pathways in Osteoblast Mineralization

The process of mineralization is the culmination of osteoblast differentiation, a complex process regulated by several key signaling pathways. Understanding these pathways is critical for interpreting ARS staining results in the context of cellular and molecular mechanisms.

Bone Morphogenetic Protein (BMP) Signaling

BMPs are members of the transforming growth factor-beta (TGF-β) superfamily and are potent inducers of osteoblast differentiation and subsequent bone formation.[1][7] The binding of a BMP ligand to its type II receptor recruits and phosphorylates a type I receptor. This activated receptor complex then phosphorylates intracellular signaling molecules called Receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8. These activated R-Smads form a complex with a common mediator, Smad4, which then translocates to the nucleus to regulate the expression of osteogenic target genes, including the master transcription factor Runx2.[1][5][8]

Wnt/β-catenin Signaling

The canonical Wnt signaling pathway is another critical regulator of osteogenesis.[6] In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex (containing APC, Axin, and GSK-3β) and subsequently targeted for degradation. When a Wnt ligand binds to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is inhibited. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of osteogenic genes, including Runx2.[9][10]

Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK pathways, including the Extracellular signal-Regulated Kinase (ERK) and p38 pathways, are also involved in regulating osteoblast differentiation.[3][11] These pathways are activated by various growth factors and environmental cues. Once activated, the MAPK cascade results in the phosphorylation and activation of downstream transcription factors, including Runx2 and Osterix, thereby promoting the expression of genes responsible for bone matrix formation and mineralization.[12][13]

Experimental Protocols

A standardized protocol is essential for reproducible this compound staining. Below are detailed methodologies for staining, and subsequent quantification.

This compound Staining Protocol for Adherent Cells

This protocol is a general guideline for staining adherent cells in a multi-well plate format.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) or 10% Formalin

-

Deionized water (diH₂O)

-

2% this compound Staining Solution (pH 4.1-4.3)

Procedure:

-

Aspirate Culture Medium: Gently remove the culture medium from the cells.

-

Wash: Wash the cells twice with PBS.[3]

-

Fixation: Add 4% PFA or 10% formalin to each well and incubate for 15-20 minutes at room temperature.[1][7]

-

Wash: Remove the fixative and wash the cells three times with diH₂O.[14]

-

Staining: Add a sufficient volume of the 2% this compound staining solution to cover the cell monolayer. Incubate for 20-30 minutes at room temperature in the dark.[1][3]

-

Wash: Remove the staining solution and wash the cells 3-5 times with deionized water, or until the wash water is clear.[3]

-

Imaging: Add a small amount of PBS or deionized water to the wells to prevent the cells from drying out and visualize the stained mineralized nodules under a bright-field microscope.

Quantification of Mineralization

For a more objective assessment, the this compound stain can be extracted and quantified. Two common methods are presented below.

3.2.1. Acetic Acid Extraction Method

This method is noted for its higher sensitivity, making it suitable for detecting subtle differences in mineralization.[5][6]

Materials:

-

10% Acetic Acid

-

Mineral Oil (optional)

-

10% Ammonium Hydroxide

-

Standard this compound solutions for calibration curve

Procedure:

-

Extraction: After the final wash of the staining procedure, add 1 mL of 10% acetic acid to each well.[1]

-

Incubation: Incubate for 30 minutes at room temperature with shaking.

-

Cell Detachment: Scrape the cell layer and transfer the cell slurry to a microcentrifuge tube.

-

Heat Incubation: Vortex for 30 seconds and heat at 85°C for 10 minutes. To prevent evaporation, tubes can be sealed or overlaid with mineral oil.[14]

-

Cooling: Transfer the tubes to ice for 5 minutes.[14]

-

Centrifugation: Centrifuge the slurry at 20,000 x g for 15 minutes.

-

Neutralization: Transfer the supernatant to a new tube and neutralize with 10% ammonium hydroxide.

-

Spectrophotometry: Read the absorbance of the solution at 405 nm.[6][14]

-

Quantification: Determine the concentration of this compound using a standard curve.

3.2.2. Cetylpyridinium Chloride (CPC) Extraction Method

This method offers a simpler, though potentially less sensitive, alternative to the acetic acid extraction.[6]

Materials:

-

10% Cetylpyridinium Chloride (CPC) in a suitable buffer (e.g., sodium phosphate)

-

Standard this compound solutions for calibration curve

Procedure:

-

Extraction: After the final wash of the staining procedure, add 1 mL of 10% CPC solution to each well.

-

Incubation: Incubate at room temperature for 15-30 minutes with shaking.[1]

-

Spectrophotometry: Transfer the solution to a cuvette or a 96-well plate and read the absorbance at a wavelength between 550-570 nm.[1][9]

-

Quantification: Determine the concentration of this compound using a standard curve prepared with the same CPC solution.

Data Presentation and Interpretation

Quantitative data from this compound staining should be presented in a clear and structured manner to allow for easy comparison between experimental groups.

| Parameter | Staining Protocol | Acetic Acid Quantification | CPC Quantification |

| Reagent Concentration | 2% (w/v) this compound | 10% Acetic Acid, 10% Ammonium Hydroxide | 10% Cetylpyridinium Chloride |

| pH | 4.1 - 4.3 | - | - |

| Incubation Time | 20 - 45 minutes | 30 minutes (extraction) | 15 - 30 minutes (extraction) |

| Temperature | Room Temperature | 85°C (heating step) | Room Temperature |

| Absorbance Wavelength | - | 405 nm | 550 - 570 nm |

Interpretation: An increase in the absorbance reading corresponds to a greater amount of this compound stain, indicating a higher degree of calcium deposition and mineralization in the cell culture. It is crucial to include appropriate controls, such as non-differentiated cells, to establish a baseline.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No or Weak Staining | - Insufficient differentiation- Loss of calcium during fixation- Incorrect pH of staining solution | - Optimize differentiation protocol- Use neutral buffered formalin- Prepare fresh staining solution and verify pH is 4.1-4.3[3][4] |

| High Background/Non-specific Staining | - Overstaining- Inadequate washing- Incorrect pH of staining solution | - Reduce staining incubation time (monitor microscopically)[3]- Increase the number and duration of washing steps[3]- Ensure pH of staining solution is within the optimal range[3] |

| Inconsistent Results | - Uneven cell seeding- Variation in reagent preparation or incubation times | - Ensure a homogenous cell monolayer- Strictly adhere to the standardized protocol |

By following the detailed protocols and understanding the underlying principles and associated signaling pathways, researchers can effectively utilize this compound staining as a robust and reliable method for assessing mineralization in their cell culture experiments.

References

- 1. BMP signaling in mesenchymal stem cell differentiation and bone formation [file.scirp.org]

- 2. Frontiers | p38 MAPK Signaling in Osteoblast Differentiation [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Wnt signaling in bone formation and its therapeutic potential for bone diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BMP signaling in mesenchymal stem cell differentiation and bone formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The BMP signaling and in vivo bone formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crosstalk between Wnt and bone morphogenetic protein signaling during osteogenic differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Control of the Osteoblast Lineage by Mitogen-Activated Protein Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mitogen-activated Protein Kinase (MAPK)-regulated Interactions between Osterix and Runx2 Are Critical for the Transcriptional Osteogenic Program - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Biphasic regulation of osteoblast development via the ERK MAPK–mTOR pathway | eLife [elifesciences.org]

- 14. [PDF] BMP signaling in mesenchymal stem cell differentiation and bone formation. | Semantic Scholar [semanticscholar.org]

Unraveling the Bond: A Technical Guide to Alizarin Red S and Calcium Phosphate Interaction

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the core principles and practical applications of Alizarin Red S (ARS) staining for the detection and quantification of calcium phosphate. ARS staining is a cornerstone technique in biomedical research, particularly in the fields of bone biology, regenerative medicine, and in the preclinical assessment of therapeutics targeting mineralization processes. This document provides detailed experimental protocols, quantitative data, and visual representations of the underlying mechanisms and workflows to empower researchers in their scientific endeavors.

The Core Mechanism: Chelation of Calcium by this compound

This compound, an anthraquinone dye, selectively binds to calcium to form a stable, orange-red chelate complex.[1][2] This interaction is the fundamental principle behind its widespread use as a histochemical stain for identifying calcium deposits in biological samples.[3][4] The binding mechanism involves the hydroxyl and sulfonate groups of the ARS molecule acting as ligands that donate electrons to form coordinate bonds with calcium cations (Ca²⁺).[2][5] This chelation process results in the precipitation of the ARS-calcium complex at sites of mineralization.[2]

The reaction is most effective in a slightly acidic environment, with an optimal pH range of 4.1 to 4.3 being critical for specific staining.[1][6] While ARS can also react with other cations such as magnesium, manganese, barium, strontium, and iron, these are generally not present in sufficient concentrations in biological tissues to significantly interfere with calcium-specific staining.[6][7] However, at moderately alkaline pH values, high concentrations of magnesium ions (Mg²⁺) can modify the reaction between ARS and Ca²⁺.[5] Sodium (Na⁺) and potassium (K⁺) ions do not interfere with the precipitation reaction.[5]

Quantitative Parameters of this compound-Calcium Binding

The interaction between this compound and calcium has been characterized by several key quantitative parameters. The stoichiometry of the precipitate formed between ARS and calcium ions is a 1:1 molar ratio.[5] The stability of this complex is indicated by its apparent solubility product, which is approximately 10⁻⁷.[5][8]

For quantitative analysis of mineralization, the linear range of detection is crucial. When using an acetic acid extraction method, the destained ARS dye shows a linear relationship with absorbance at 405 nm for concentrations ranging from 30 µM to 4 mM, which often makes sample dilution unnecessary.[9]

| Parameter | Value | Source(s) |

| Stoichiometric Ratio (ARS:Ca²⁺) | 1:1 | [5] |

| Apparent Solubility Product (Ksp) | ~10⁻⁷ | [5][8] |

| Optimal pH for Staining | 4.1 - 4.3 | [6] |

| Quantification Wavelength (Spectrophotometry) | 405 - 550 nm | [1] |

| Linear Range for Quantification (Acetic Acid Method) | 30 µM - 4 mM |

Visualizing the Binding and Experimental Process

To elucidate the chemical interaction and the subsequent experimental workflow, the following diagrams are provided.

Detailed Experimental Protocols

The following protocols are synthesized from established methodologies for the staining and quantification of calcium deposits in cell cultures and tissue sections.

I. Preparation of this compound Staining Solution (2% w/v)

| Reagent | Amount |

| This compound Powder | 2 g |

| Distilled Water | 100 mL |

| 0.1% Ammonium Hydroxide or 10% Ammonium Hydroxide | As needed for pH adjustment |

| Dilute Hydrochloric Acid | As needed for pH adjustment |

Procedure:

-

Dissolve 2 grams of this compound powder in 100 mL of distilled water.[1]

-

Mix well until the powder is completely dissolved.

-

Carefully adjust the pH of the solution to 4.1-4.3 using ammonium hydroxide to raise the pH or hydrochloric acid to lower it.[1][6] The pH is a critical factor for specific staining.

-

The solution can be filter-sterilized if used for live or fixed cells.

-

Store the solution at 4°C, protected from light. It is recommended to use the solution within one month.[1]

II. This compound Staining Protocol for Cultured Cells

This protocol is suitable for cells cultured in multi-well plates.

Reagents:

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (or other suitable fixative like neutral buffered formalin)[1][6]

-

This compound Staining Solution (prepared as above)

-

Distilled Water

Procedure:

-

Aspirate the culture medium from the cells.

-

Gently wash the cells twice with PBS.[1]

-

Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.[1]

-

Wash the cells once with PBS to remove the fixative.[1]

-

Add enough this compound staining solution to completely cover the cell monolayer.

-

Incubate for 20-30 minutes at room temperature in the dark.[1]

-

Gently wash the samples 3-5 times with distilled water to remove any unbound dye.[1]

-

The stained samples can now be visualized under a bright-field microscope.

III. This compound Staining Protocol for Paraffin-Embedded Tissue Sections

Reagents:

-

Xylene

-

Ethanol (absolute, 95%, 50%)

-

Distilled Water

-

This compound Staining Solution

-

Acetone

-

Acetone-Xylene (1:1) solution

-

Synthetic mounting medium

Procedure:

-

Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.[6]

-

Stain the slides with the this compound solution for 30 seconds to 5 minutes, observing the reaction microscopically until a red-orange lake forms.[6]

-

Shake off the excess dye and blot the sections.[6]

-

Dehydrate the sections in acetone, followed by an acetone-xylene solution.[6]

-

Clear in xylene and mount with a synthetic mounting medium.[6]

IV. Quantification of this compound Staining

The most common methods for quantifying mineralization involve the extraction of the bound dye followed by spectrophotometry.

A. Acetic Acid Extraction Method

Reagents:

-

10% Acetic Acid

-

10% Ammonium Hydroxide

Procedure:

-

After staining and washing the cell monolayer, add 1 mL of 10% acetic acid to each well.[1]

-

Incubate for 15-30 minutes at room temperature with shaking to elute the dye.[1]

-

Transfer the cell lysate and acetic acid solution to a microcentrifuge tube.

-

Centrifuge at 12,000-20,000 x g for 10-15 minutes to pellet the cell debris.[1]

-

Transfer the supernatant to a new tube.

-

Neutralize the supernatant with 10% ammonium hydroxide to a pH between 4.1 and 4.5.[9]

-

Read the absorbance of the solution at 405-550 nm using a spectrophotometer.[1]

-

A standard curve of known this compound concentrations should be used for accurate quantification.[1]

B. Cetylpyridinium Chloride (CPC) Extraction Method

Reagents:

-

10% Cetylpyridinium Chloride (in 10 mM sodium phosphate, pH 7.0)

Procedure:

-

To the stained and washed monolayer, add 1 mL of 10% cetylpyridinium chloride solution.

-

Incubate for 1 hour at room temperature with shaking.

-

Transfer the solution to a microcentrifuge tube.

-

Read the absorbance at a suitable wavelength (e.g., 562 nm).

This compound as an Endpoint for Mineralization Signaling Pathways

This compound staining is a critical tool for assessing the functional outcome of various signaling pathways that regulate osteogenic differentiation and mineralization. It does not directly interact with these pathways but serves as a definitive endpoint measurement of calcium deposition.[2] Key signaling pathways that culminate in mineralization include:

-

Wnt/β-catenin Pathway: This pathway is fundamental for bone formation. Activation of this pathway leads to the expression of osteogenic genes, promoting the differentiation of mesenchymal stem cells into osteoblasts and subsequent mineralization.[10][11][12]

-

VEGF/AKT/mTOR Pathway: Vascular Endothelial Growth Factor (VEGF) signaling through the AKT/mTOR pathway has been shown to promote the proliferation and osteogenic differentiation of osteoblasts, leading to increased mineralization.[13][14]

-

JAK/STAT Pathway: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is activated by various cytokines and growth factors and plays a significant role in bone development and homeostasis.[15][16][17]

References

- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Optimization of the this compound Assay by Enhancing Mineralization of Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. This compound Staining Protocol for Calcium - IHC WORLD [ihcworld.com]

- 7. biofargo.com [biofargo.com]

- 8. Use of this compound for histochemical staining of Ca2+ in the mouse; some parameters of the chemical reaction in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3hbiomedical.com [3hbiomedical.com]

- 10. The Role of the Wnt/β-catenin Signaling Pathway in Formation and Maintenance of Bone and Teeth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Wnt signaling in bone formation and its therapeutic potential for bone diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TGF-β1 promotes the osteoinduction of human osteoblasts via the PI3K/AKT/mTOR/S6K1 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. VEGF promotes osteogenic differentiation of ASCs on ordered fluorapatite surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. JAK/STAT Activation: A General Mechanism for Bone Development, Homeostasis, and Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

Alizarin Red S: A Technical Guide to its Applications in Developmental Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alizarin Red S (ARS) is an anthraquinone dye that has become an indispensable tool in developmental biology for the detection and quantification of calcium deposits.[1][2] Its ability to selectively bind to calcium salts, forming a characteristic red-orange complex, allows for the precise visualization of mineralized tissues.[1][3] This technical guide provides an in-depth overview of the core applications of ARS in developmental biology, with a focus on experimental protocols, quantitative data analysis, and the underlying biological pathways.

Principle of this compound Staining

The staining mechanism of ARS is based on a chelation reaction between the dye molecule and calcium ions. The hydroxyl and sulfonyl groups on the this compound molecule bind to calcium ions present in mineralized matrices, forming a stable, insoluble orange-red complex.[3][4] This reaction is highly specific for calcium deposits, making ARS an excellent marker for mineralization in a variety of biological contexts.[5]

Core Applications in Developmental Biology

While traditionally known for its use in staining bone and cartilage, the applications of this compound in developmental biology are expanding.

Skeletal Development and Osteogenesis

ARS is widely used to study the development of the skeleton and the process of bone formation (osteogenesis).

-

In Vitro Osteogenic Differentiation: A primary application of ARS is the assessment of osteoblast differentiation and mineralization in cell culture.[1][4] Mesenchymal stem cells, pre-osteoblasts, or other cell types are cultured in osteogenic induction media, and ARS staining is used to visualize and quantify the resulting calcium deposition, a key marker of mature osteoblasts.[6]

-

Whole-Mount Skeletal Staining: ARS is used for whole-mount staining of embryos and small vertebrates, such as zebrafish and mice, to visualize the developing skeleton.[4][7] This technique, often combined with Alcian Blue staining for cartilage, allows for detailed analysis of skeletal morphology, patterning, and the timing of ossification.[7][8]

-

Disease Modeling: ARS is a critical tool in studying skeletal abnormalities in genetic disease models, such as Osteogenesis Imperfecta. It allows for the quantification of mineralization defects, providing insights into disease pathology.

Vascular Calcification

The ectopic deposition of calcium in vascular tissues is a hallmark of several diseases. ARS is employed to study the mechanisms of vascular calcification in developmental models. It can be used to stain calcified nodules in cultured vascular smooth muscle cells or to identify calcified lesions in tissue sections from animal models.

Otolith and Statolith Analysis

In fisheries and aquatic biology, ARS is used for vital staining of calcified structures like otoliths (in fish) and statoliths (in invertebrates).[9][10][11] This technique allows for the marking of individuals at specific developmental stages, enabling studies of growth rates, population dynamics, and migration patterns.[9][10][11]

Developmental Toxicology

ARS staining is utilized in developmental toxicology studies to assess the impact of environmental toxicants or pharmaceutical compounds on skeletal development.[12] Changes in the timing or extent of mineralization following exposure to a substance can indicate adverse effects on development.[12] Zebrafish larvae are a common model for such studies due to their rapid development and transparency.[1][12]

Quantitative Analysis of Mineralization

While qualitative assessment of ARS staining is informative, quantitative analysis is crucial for objective and comparative evaluation.[1] Several methods are available for quantifying the extent of mineralization.

| Quantification Method | Principle | Advantages | Disadvantages |

| Acetic Acid Extraction | The stained mineral is dissolved in acetic acid, and the extracted dye is quantified by spectrophotometry.[1][13] | High sensitivity, wide linear range.[6] | Destructive to the sample. |

| Cetylpyridinium Chloride (CPC) Extraction | CPC is used to extract the ARS-calcium complex for spectrophotometric quantification.[1] | Simpler procedure than acetic acid extraction. | Less sensitive than the acetic acid method.[6] |

| Digital Image Analysis (DIA) | Images of the stained samples are captured, and the stained area is quantified using software.[1] | Non-destructive, allows for high-throughput screening. | Requires specialized software and careful image acquisition to ensure consistency. |

Experimental Protocols

Protocol 1: In Vitro this compound Staining of Cultured Cells

This protocol is suitable for assessing mineralization in cultured cells, such as osteoblasts or mesenchymal stem cells.

-

Cell Culture and Induction: Plate cells in a multi-well plate and culture in osteogenic induction medium for the desired period (e.g., 7-21 days).

-

Fixation: Aspirate the culture medium and wash the cells twice with phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[4]

-

Washing: Wash the fixed cells three times with deionized water.[4]

-

Staining: Add a sufficient volume of 40 mM this compound solution (pH 4.1-4.3) to cover the cell monolayer.[14] Incubate for 20-30 minutes at room temperature in the dark.[3]

-

Washing: Gently wash the cells 3-5 times with deionized water to remove unbound dye.[3]

-

Visualization: Visualize the stained mineral deposits using a bright-field microscope.

Protocol 2: Quantification of In Vitro Mineralization by Acetic Acid Extraction

-

Staining: Follow steps 1-5 of the in vitro staining protocol.

-

Extraction: Add 1 mL of 10% acetic acid to each well.[3] Incubate for 30 minutes at room temperature with gentle shaking to dissolve the mineral.

-

Collection: Scrape the cell layer and transfer the cell slurry to a microcentrifuge tube.[13]

-

Heat Incubation: Heat the slurry at 85°C for 10 minutes.[13]

-

Centrifugation: Centrifuge the slurry at 20,000 x g for 15 minutes.[4]

-

Neutralization: Transfer the supernatant to a new tube and add 10% ammonium hydroxide to neutralize the pH.[13]

-

Spectrophotometry: Read the absorbance of the solution at 405 nm.[4][13] A standard curve of known ARS concentrations should be used for absolute quantification.

Protocol 3: Whole-Mount Skeletal Staining of Zebrafish Larvae

This protocol is adapted for visualizing the skeleton of small vertebrates.

-

Fixation: Fix zebrafish larvae (e.g., 5-10 days post-fertilization) in 4% paraformaldehyde overnight at 4°C.

-

Washing: Wash the fixed larvae in PBS.

-

Bleaching (Optional): If pigmentation obscures skeletal elements, bleach the larvae in a solution of 3% hydrogen peroxide and 0.5% potassium hydroxide.

-

Staining: Incubate the larvae in a 0.05% this compound solution in 1% potassium hydroxide until the desired level of staining is achieved.

-

Destaining: Transfer the stained larvae to a solution of 20% glycerol and 0.25% potassium hydroxide to destain the soft tissues.

-

Clearing and Storage: Gradually transfer the specimens through a series of increasing glycerol concentrations (e.g., 50%, 80%) for final clearing and storage.

Signaling Pathways and Experimental Workflows

ARS staining is often the endpoint measurement in studies investigating signaling pathways that regulate mineralization.

Osteoblast Differentiation and Mineralization Pathway

The differentiation of mesenchymal stem cells into mature, mineralizing osteoblasts is a complex process regulated by multiple signaling pathways, including BMP, Wnt, and Runx2 signaling. ARS staining is used to confirm the final stage of this process – the deposition of a calcified extracellular matrix.

Osteoblast differentiation pathway leading to mineralization detected by ARS.

Experimental Workflow: In Vitro Mineralization Assay

The following diagram illustrates a typical workflow for an in vitro mineralization experiment using ARS staining and quantification.

Workflow for in vitro mineralization assay using this compound.

Logical Diagram: Selecting a Quantification Method

The choice of quantification method depends on the specific experimental needs. This diagram outlines the decision-making process.

Decision tree for selecting an ARS quantification method.

Toxicological Considerations for In Vivo Studies

When using ARS for vital staining in living organisms, it is crucial to consider its potential toxicity. High concentrations of ARS can inhibit skeletal growth and mineralization.[3] Therefore, it is essential to perform dose-response experiments to determine the optimal, non-toxic concentration for the specific model organism and developmental stage.[3] For zebrafish, a concentration of 0.01% ARS has been shown to be effective for vital staining without causing adverse effects on bone development.[3]

Conclusion

This compound remains a powerful and versatile tool for the study of mineralization in developmental biology. Its applications range from the detailed analysis of skeletal development to the investigation of pathological calcification and the assessment of developmental toxicity. By understanding the principles of ARS staining, employing robust quantification methods, and considering the potential for toxicity in vivo, researchers can effectively utilize this classic histological stain to gain valuable insights into a wide array of developmental processes.

References

- 1. Revisiting in vivo staining with this compound - a valuable approach to analyse zebrafish skeletal mineralization during development and regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 3. researchgate.net [researchgate.net]

- 4. Revisiting in vivo staining with this compound--a valuable approach to analyse zebrafish skeletal mineralization during development and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimization of the this compound Assay by Enhancing Mineralization of Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Alizarin Red and Alcian Blue Preparations to Visualize the Skeleton | Springer Nature Experiments [experiments.springernature.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Marine and Life Sciences » Submission » this compound Marking in Otoliths: A Study on the Growth Dynamics of Diplodus vulgaris Juveniles [dergipark.org.tr]

- 11. researchgate.net [researchgate.net]

- 12. Video: Using Alizarin Red Staining to Detect Chemically Induced Bone Loss in Zebrafish Larvae [jove.com]

- 13. mdpi.com [mdpi.com]

- 14. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

Alizarin Red S: An In-depth Technical Guide for Histological Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental properties and applications of Alizarin Red S (ARS) for the histological detection and quantification of calcium deposits. ARS is a widely utilized anthraquinone dye essential for studies in bone formation, pathological calcification, and osteogenic differentiation.[1][2]

Core Principles and Mechanism of Action

This compound functions as a histochemical stain that specifically identifies calcium deposits.[1] The underlying principle of its staining capability is a chelation reaction where the ARS molecule binds to calcium ions (Ca²⁺) to form a stable, insoluble, bright orange-red complex, often referred to as a "lake pigment".[1][2] This reaction enables the precise localization of calcium deposits within various tissues and cell cultures.[1] The hydroxyl and sulfonate groups in the ARS molecule act as ligands, donating electrons to form coordinate bonds with calcium cations, a process that is optimal in an acidic environment (pH 4.1-4.3).[2] While ARS can also react with other cations such as magnesium, manganese, barium, strontium, and iron, these are generally not present in biological tissues in high enough concentrations to interfere with the specific staining of calcium deposits.[1][3] The resulting ARS-calcium complex is birefringent, allowing for enhanced visualization with polarized light microscopy.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

| Property | Value | References |

| Synonyms | Alizarin Carmine, Alizarin sodium monosulfonate, C.I. 58005, Mordant Red 3 | [1][4] |

| CAS Number | 130-22-3 | [1][4][5] |

| Molecular Formula | C₁₄H₇NaO₇S | [1][4] |

| Molecular Weight | 342.26 g/mol | [1][4] |

| Appearance | Yellow-orange to reddish-brown powder | [1][4] |

| Solubility | Soluble in water and ethanol | [1][4] |

| Absorbance Maxima (λmax) | 530-560 nm (in complex with calcium, for quantification: 405-550 nm) | [1] |

Experimental Protocols

Detailed methodologies for the preparation of this compound staining solution and its application for staining calcium deposits in both paraffin-embedded tissue sections and cell cultures are provided below.

Preparation of this compound Staining Solution (2% w/v)

This protocol outlines the preparation of a 2% (w/v) this compound staining solution, a concentration commonly recommended in histology textbooks.

Reagents and Equipment:

-

This compound powder (CAS 130-22-3)[5]

-

Distilled or deionized water[5]

-

0.1% or 10% Ammonium hydroxide (NH₄OH) for pH adjustment[1][5]

-

Dilute Hydrochloric acid (HCl) (if needed for pH adjustment)[5]

-

pH meter[6]

-

0.22 µm filter (optional, for sterilization)[5]

Procedure:

-

Dissolve 2 grams of this compound powder in 100 mL of distilled water.[1][5]

-

Mix thoroughly until the powder is completely dissolved.[1]

-

Carefully adjust the pH of the solution to 4.1-4.3 using a dilute ammonium hydroxide solution.[1][5] The pH is a critical factor for specific staining.[1]

-

If the initial pH is above 4.3, use dilute HCl to lower it before readjusting with ammonium hydroxide.

-

The solution should be made fresh. If stored, it should be kept at 4°C, protected from light, and used within one month. The pH should be checked and adjusted before each use.[3][5]

-

For applications with live or fixed cells, the solution can be sterilized by passing it through a 0.22 µm filter.[5]

Staining of Calcium in Paraffin-Embedded Tissue Sections

This protocol details the procedure for staining calcium deposits in formalin-fixed, paraffin-embedded tissue sections.

Materials:

-

Prepared this compound Staining Solution (2% w/v, pH 4.1-4.3)

-

Xylene

-

Graded alcohols (100%, 95%, 70%)

-

Distilled water

-

Acetone

-

Acetone-xylene (50:50)

-

Synthetic mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Staining:

-

Dehydration and Mounting:

-

Shake off the excess dye and carefully blot the section.

-

Dehydrate rapidly in acetone for 10-20 seconds, followed by an acetone-xylene (50:50) mixture for 10-20 seconds.

-

Clear in two changes of xylene.

-

Mount with a synthetic mounting medium.[3]

-

Expected Results:

-

Calcium deposits: Orange-red[6]

-

Background: Yellowish

Staining of Mineralization in Cell Cultures

This protocol is designed for the detection and quantification of mineralization in cultured cells, often used to assess osteogenic differentiation.[1]

Materials:

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (for cell fixation)[5]

-

Prepared this compound Staining Solution (2% w/v, pH 4.1-4.3)

-

Distilled water

Procedure:

-

Cell Fixation:

-

Staining:

-

Visualization:

-

Visualize the stained calcium deposits, which will appear as an orange-red stain, under a bright-field microscope.[5]

-

Quantification of this compound Staining

The amount of calcium deposition in cell cultures can be quantified by extracting the bound stain.[1]

Materials:

-

10% Acetic acid or 10% Cetylpyridinium chloride[5]

-

Microcentrifuge tubes

-

Spectrophotometer or plate reader

Procedure:

-

Extraction:

-

Quantification:

-

Centrifuge the tubes at 12,000 rpm for 10 minutes to pellet any cell debris.[1][5]

-

Transfer the supernatant to a new tube.[1]

-

Measure the absorbance of the supernatant at a wavelength between 405-550 nm.[1][5]

-

The amount of calcium can be determined by comparing the absorbance to a standard curve.[1]

-

Visualized Workflows and Pathways

This compound Staining and Quantification Workflow

The following diagram illustrates the general experimental workflow for staining and quantifying calcium deposits in cell cultures using this compound.

References

Alizarin Red S: A Technical Guide to Staining Calcium Deposits in Tissues

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Alizarin Red S (ARS) staining, a widely used histochemical technique for the detection and quantification of calcium deposits in biological tissues. This document details the core principles of the staining method, provides validated experimental protocols for both cell culture and paraffin-embedded tissues, and presents quantitative data in a clear, comparative format. Furthermore, it includes visualizations of key experimental workflows and relevant signaling pathways to facilitate a deeper understanding of the biological context of calcification.

Core Principles of this compound Staining

This compound is an anthraquinone dye that serves as a specific stain for calcium. The fundamental principle of ARS staining lies in a chelation reaction where the dye molecule binds to calcium ions, forming a stable, insoluble, orange-red complex.[1] This reaction is not strictly specific to calcium, as other divalent cations such as magnesium, manganese, barium, strontium, and iron can interfere; however, in most biological tissues, these elements are not present in sufficient concentrations to affect the staining results.[2] The resulting this compound-calcium complex is birefringent, a property that can be observed under polarized light.[2]

The staining reaction is pH-dependent, with an optimal pH range of 4.1 to 4.3 being critical for the specific binding to calcium.[1][2] At this acidic pH, the sulfonic acid and hydroxyl groups of the this compound molecule are positioned to form a bidentate chelate with the calcium atoms present in calcium phosphate or carbonate deposits within the tissue matrix.

Quantitative Data Summary

The successful application of this compound staining relies on the precise control of several experimental parameters. The following tables summarize key quantitative data for reagent preparation and staining procedures.

Table 1: this compound Staining Solution Preparation

| Parameter | Value | Notes |

| This compound Concentration | 2% (w/v) | Dissolve 2 g of this compound powder in 100 mL of distilled water.[1][3] |

| pH | 4.1 - 4.3 | Adjust with 0.1% ammonium hydroxide or dilute hydrochloric acid. This is a critical step for specificity.[1][2] |

| Storage | 4°C, protected from light | The solution is stable for up to one month.[1] |

Table 2: Key Parameters for Staining Protocols

| Parameter | Cell Culture | Paraffin-Embedded Tissues |

| Fixation | ||

| Fixative | 4% Paraformaldehyde | Neutral buffered formalin or alcoholic formalin.[2] |

| Duration | 15 - 20 minutes | Standard tissue processing times. |

| Staining | ||

| Incubation Time | 20 - 30 minutes | 30 seconds - 5 minutes (visual inspection recommended).[2] |

| Temperature | Room Temperature | Room Temperature |

| Quantification (Extraction Method) | ||

| Extraction Reagent | 10% Acetic Acid or 10% Cetylpyridinium Chloride | N/A |

| Incubation Time | 15 - 30 minutes | N/A |

| Centrifugation | 12,000 - 20,000 x g for 10-15 minutes | N/A |

| Absorbance Reading | 405 - 550 nm | N/A |

Experimental Protocols

Staining of Calcium Deposits in Cell Culture

This protocol is suitable for the assessment of in vitro mineralization, for instance, in osteogenic differentiation studies of mesenchymal stem cells or osteoblasts.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

2% this compound Staining Solution (pH 4.1-4.3)

-

Distilled water

Procedure:

-

Aspirate the culture medium from the cell culture plate.

-

Gently wash the cells twice with PBS.[1]

-

Fix the cells with 4% PFA for 15-20 minutes at room temperature.[1]

-

Wash the cells once with PBS to remove the fixative.[1]

-

Carefully remove the PBS and add a sufficient volume of the 2% this compound staining solution to cover the cell monolayer.

-

Incubate for 20-30 minutes at room temperature in the dark.[1]

-

Aspirate the staining solution and wash the cells three to five times with distilled water to remove unbound dye.[1]

-

The stained calcium deposits can be visualized as orange-red nodules under a bright-field microscope.

Staining of Calcium Deposits in Paraffin-Embedded Tissues

This protocol is designed for the histological detection of calcification in tissue sections.

Materials:

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Distilled water

-

2% this compound Staining Solution (pH 4.1-4.3)

-

Acetone

-

Acetone-Xylene (1:1 mixture)

-

Resinous mounting medium

Procedure:

-

Deparaffinize the tissue sections by immersing them in xylene.

-

Rehydrate the sections through a graded series of ethanol (100%, 95%, 70%) and finally into distilled water.[2]

-

Immerse the slides in the 2% this compound staining solution for 30 seconds to 5 minutes. The staining should be monitored microscopically until the desired intensity is reached.[2]

-

Remove the slides from the staining solution and blot the excess dye.

-

Dehydrate the sections quickly in acetone.[2]

-

Clear the sections in an acetone-xylene mixture followed by xylene.[2]

-

Mount the coverslip with a resinous mounting medium. Calcium deposits will appear orange to red.[2]

Quantification of Mineralization by Acetic Acid Extraction

This method allows for the quantification of this compound staining in cell culture.

Materials:

-

10% Acetic Acid

-

10% Ammonium Hydroxide

-

Microcentrifuge tubes

-

Spectrophotometer

Procedure:

-

After staining the cell culture plate with this compound and washing as described in protocol 3.1, add 1 mL of 10% acetic acid to each well.

-

Incubate for 30 minutes at room temperature with gentle shaking to dissolve the mineralized layer.[4]

-

Scrape the cell layer and transfer the cell slurry to a microcentrifuge tube.

-

Heat the slurry at 85°C for 10 minutes and then place it on ice for 5 minutes.[5]

-

Centrifuge the tubes at 20,000 x g for 15 minutes.[4]

-

Transfer the supernatant to a new tube and neutralize the acid by adding 10% ammonium hydroxide until the pH is between 4.1 and 4.5.[5]

-

Read the absorbance of the solution at 405 nm using a spectrophotometer. The amount of this compound can be determined by comparing the absorbance to a standard curve of known this compound concentrations.

Visualizations

Experimental Workflow

Signaling Pathways in Osteoblast Differentiation and Calcification

This compound staining is a key method for assessing the terminal stage of osteoblast differentiation, which is characterized by matrix mineralization. Several signaling pathways converge to regulate this process.

BMP Signaling Pathway

The Bone Morphogenetic Protein (BMP) signaling pathway is a crucial inducer of osteogenesis.

Wnt/β-catenin Signaling Pathway

The canonical Wnt signaling pathway is another critical regulator of bone formation.

RANKL/RANK Signaling in Osteoblast-Osteoclast Coupling

While this compound stains the result of osteoblast activity, the interplay with osteoclasts, regulated by the RANKL/RANK pathway, is crucial for bone remodeling. Osteoblasts produce RANKL, which is essential for osteoclast differentiation and activity.

Applications in Research and Drug Development

This compound staining is a cornerstone technique in various research and development areas:

-

Osteogenesis Research: It is widely used to evaluate the differentiation of mesenchymal stem cells into osteoblasts and to assess the mineralized matrix deposition by mature osteoblasts.

-

Drug Discovery: The method is employed to screen for compounds that promote or inhibit bone formation and mineralization.

-

Biomaterial Evaluation: ARS staining is used to assess the osteoinductive properties of biomaterials and scaffolds for bone tissue engineering.

-

Vascular Biology: The technique is applied to study pathological vascular calcification, a hallmark of atherosclerosis and chronic kidney disease.

Conclusion

This compound staining remains a simple, robust, and effective method for the detection and quantification of calcium mineralization in a variety of biological samples. Its application, when performed with careful attention to protocol details, particularly pH control, provides valuable insights into both physiological and pathological calcification processes. This technical guide serves as a comprehensive resource for researchers and professionals seeking to effectively implement this essential technique in their work.

References

Alizarin Red S in Osteogenesis: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alizarin Red S (ARS) is a cornerstone histochemical stain for the detection and quantification of mineralization, a critical hallmark of osteogenesis. This anthraquinone dye selectively chelates calcium ions, forming a vivid orange-red complex that allows for both qualitative visualization and quantitative assessment of extracellular matrix calcification.[1][2] Its utility spans from fundamental research in bone development to high-throughput screening in drug discovery for skeletal diseases. This technical guide provides an in-depth overview of the principles of ARS staining, detailed experimental protocols for its application and quantification, a comparative analysis of quantification methodologies, and a look into the key signaling pathways governing osteogenesis that are often assessed in conjunction with ARS.

The Principle of this compound Staining

This compound, a water-soluble sodium salt of Alizarin sulfonic acid, functions through a chelation process with calcium ions present in the mineralized extracellular matrix.[1] The reaction is contingent on a specific pH range, typically between 4.1 and 4.3, to ensure the specific binding to calcium.[3] While the stain is highly selective for calcium, it is worth noting that other cations such as iron, magnesium, and barium can interfere, though they are not typically present in sufficient concentrations in biological samples to affect the results. The resulting this compound-calcium complex is a stable, birefringent precipitate that can be visualized under a light microscope.

Experimental Protocols

Preparation of this compound Staining Solution (2% w/v)

A 2% (w/v) this compound solution is commonly used for staining mineralized nodules in cell culture.

Reagents and Equipment:

-

This compound powder

-

Distilled water (dH₂O)

-

0.1% Ammonium hydroxide or 0.1 M Hydrochloric acid (HCl)

-

pH meter

-

0.22 µm syringe filter

-

50 mL conical tube

Procedure:

-

Weigh 1 gram of this compound powder and dissolve it in 50 mL of dH₂O.

-

Adjust the pH of the solution to 4.1-4.3 using 0.1% ammonium hydroxide or 0.1 M HCl. The pH is a critical parameter for optimal staining.

-

Sterile filter the solution using a 0.22 µm syringe filter.

-

Store the solution in the dark at 4°C for up to one month.

This compound Staining of Osteogenic Cultures (24-well plate)

This protocol outlines the steps for staining mineralized nodules in a 24-well plate format.

Reagents and Equipment:

-

Phosphate-buffered saline (PBS)

-

10% neutral buffered formalin or 4% paraformaldehyde (PFA)

-

2% this compound staining solution

-

Distilled water (dH₂O)

-

Light microscope

Procedure:

-

Cell Culture and Osteogenic Induction: Culture cells in a 24-well plate until they reach the desired confluency. Induce osteogenic differentiation using an appropriate differentiation medium. The duration of induction will vary depending on the cell type.

-

Washing: Carefully aspirate the culture medium and gently wash the cell monolayer twice with PBS.

-

Fixation: Add 1 mL of 10% neutral buffered formalin or 4% PFA to each well and fix the cells for 15-30 minutes at room temperature.

-

Rinsing: Remove the fixative and rinse the wells three times with dH₂O to remove any residual fixative.

-

Staining: Add 1 mL of 2% this compound staining solution to each well, ensuring the entire cell monolayer is covered. Incubate for 20-30 minutes at room temperature with gentle shaking.[1]

-

Washing: Aspirate the ARS solution and wash the wells four to five times with dH₂O to remove unbound stain.

-

Visualization: After the final wash, add 1 mL of dH₂O to each well to prevent drying and visualize the stained mineralized nodules under a light microscope. Differentiated osteoblasts will exhibit bright orange-red calcium deposits.[4]

Quantification of Mineralization

While qualitative assessment provides visual confirmation of osteogenesis, quantitative analysis is essential for objective and comparative data. The most common methods involve the extraction of the ARS stain followed by spectrophotometric analysis.

Quantification Methods: A Comparative Analysis

Two primary methods for ARS extraction are the Acetic Acid method and the Cetylpyridinium Chloride (CPC) method. The choice of method can impact the sensitivity and linear range of the assay.[1]

| Feature | Acetic Acid Extraction | Cetylpyridinium Chloride (CPC) Extraction |

| Principle | Low pH extraction of the calcified mineral, followed by neutralization and colorimetric detection.[5] | Elution of the ARS stain using a quaternary ammonium salt. |

| Sensitivity | High; three times more sensitive than CPC extraction, especially for weakly mineralizing samples.[5][6] | Moderate. |

| Linear Range | Wide; linear relationship between absorbance and ARS concentration from <50 µM to 2 mM.[6] | Narrower; becomes unreliable below 0.25 mM ARS.[1][6] |

| Absorbance Reading | 405 nm.[5] | 550-570 nm. |

| Advantages | Greater sensitivity and wider linear range.[5][6] | Simpler and less labor-intensive. |

| Disadvantages | More labor-intensive.[5] | Less sensitive for subtle differences in mineralization.[1] |

Detailed Protocol for Acetic Acid Extraction and Quantification

This protocol is adapted for a 24-well plate format.

Reagents and Equipment:

-

10% Acetic acid

-

10% Ammonium hydroxide

-

Cell scraper

-

1.5 mL microcentrifuge tubes

-

Vortex mixer

-

Heat block or water bath (85°C)

-

Ice

-

Centrifuge

-

96-well plate (opaque-walled, transparent-bottom)

-

Spectrophotometer (plate reader)

Procedure:

-

Stain Extraction: Following the ARS staining protocol and after the final wash, add 400 µL of 10% acetic acid to each well. Incubate for 30 minutes at room temperature with shaking to detach the cell layer.[7]

-

Cell Lysis: Gently scrape the monolayer and transfer the cell slurry to a 1.5 mL microcentrifuge tube. Vortex vigorously for 30 seconds.[7]

-

Heat Incubation: Heat the slurry at 85°C for 10 minutes. To prevent evaporation, the tubes can be sealed with parafilm.[8]

-

Cooling: Immediately transfer the tubes to ice for 5 minutes.[8]

-

Centrifugation: Centrifuge the slurry at 20,000 x g for 15 minutes.[5]

-

Neutralization: Carefully transfer 200 µL of the supernatant to a new microcentrifuge tube. Add approximately 75 µL of 10% ammonium hydroxide to neutralize the acid. The pH should be between 4.1 and 4.5.[9]

-

Spectrophotometry: Transfer 150 µL of the neutralized supernatant to a 96-well plate and read the absorbance at 405 nm.[8]

-

Standard Curve: To determine the concentration of ARS, a standard curve should be generated using known concentrations of ARS in the same solution used for the samples.

Visualization of Workflows and Signaling Pathways

This compound Staining and Quantification Workflow

Caption: Workflow for this compound staining and subsequent quantification.

Key Signaling Pathways in Osteogenesis

The process of osteogenesis is tightly regulated by a complex network of signaling pathways. This compound staining is often used as a downstream readout to assess the effects of modulating these pathways. The Bone Morphogenetic Protein (BMP) and Wnt signaling pathways are two of the most critical for osteoblast differentiation.[10][11]

5.2.1 BMP Signaling Pathway

BMPs, members of the TGF-β superfamily, are potent inducers of osteogenesis.[3] The binding of BMP ligands to their receptors on the cell surface initiates a signaling cascade that leads to the phosphorylation of Smad proteins (Smad1/5/8).[12] These activated Smads then form a complex with Smad4, which translocates to the nucleus and acts as a transcription factor to upregulate the expression of key osteogenic genes, most notably Runx2.[12][13] Runx2 is considered a master regulator of osteoblast differentiation.[14]

Caption: Simplified BMP signaling pathway leading to osteogenesis.

5.2.2 Wnt/β-catenin Signaling Pathway

The canonical Wnt signaling pathway is also crucial for bone formation.[15] In the absence of a Wnt ligand, β-catenin is targeted for degradation. However, when a Wnt ligand binds to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the degradation complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm.[16] This stabilized β-catenin then translocates to the nucleus, where it partners with TCF/LEF transcription factors to activate the transcription of target genes, including Runx2, promoting osteoblast differentiation.[10][16] There is significant crosstalk between the Wnt and BMP signaling pathways, often acting synergistically to promote osteogenesis.[10]

Conclusion

This compound staining remains an indispensable tool in the study of osteogenesis. Its simplicity, reliability, and adaptability for both qualitative and quantitative analyses make it a valuable assay for researchers in diverse fields. A thorough understanding of the staining mechanism, meticulous adherence to optimized protocols, and an informed choice of quantification method are paramount for generating robust and reproducible data. When coupled with the investigation of key regulatory pathways such as BMP and Wnt signaling, ARS staining provides powerful insights into the complex process of bone formation and offers a reliable platform for the development of novel therapeutics for skeletal diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 3. [PDF] BMP signaling in mesenchymal stem cell differentiation and bone formation. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. An Alizarin red-based assay of mineralization by adherent cells in culture: comparison with cetylpyridinium chloride extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bio.umass.edu [bio.umass.edu]

- 7. Optimization of the this compound Assay by Enhancing Mineralization of Osteoblasts [mdpi.com]

- 8. 3hbiomedical.com [3hbiomedical.com]

- 9. 8678-SC | this compound Staining Quantification Assay Clinisciences [clinisciences.com]

- 10. Crosstalk between Wnt and bone morphogenetic protein signaling during osteogenic differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BMP signaling in mesenchymal stem cell differentiation and bone formation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Roles of Bone Morphogenetic Proteins and Their Signaling in the Osteogenesis of Adipose-Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. mdpi.com [mdpi.com]

- 15. Wnt signaling in bone formation and its therapeutic potential for bone diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Alizarin Red S Staining for Human Mesenchymal Stem Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alizarin Red S (ARS) is an anthraquinone dye widely utilized in biological research to identify and quantify calcium deposits, a key indicator of osteogenic differentiation.[1][2][3] This staining technique is particularly crucial for assessing the mineralization of the extracellular matrix in human mesenchymal stem cells (hMSCs) cultured under osteogenic conditions. The underlying principle of ARS staining is the chelation of calcium ions by the dye, forming a stable, insoluble, orange-red complex known as a "lake pigment".[2][4] This allows for both qualitative visualization and quantitative analysis of mineralization, making it an indispensable tool in skeletal biology, regenerative medicine, and the evaluation of potential therapeutic agents that modulate bone formation.[4]

This document provides a detailed protocol for performing and quantifying this compound staining on hMSCs, along with an overview of the key signaling pathways that govern their osteogenic differentiation.

Key Signaling Pathways in hMSC Osteogenic Differentiation

The differentiation of hMSCs into osteoblasts is a complex process regulated by a network of interconnected signaling pathways. This compound staining serves as a terminal assay to evaluate the outcome of these signaling cascades. The major pathways involved include:

-

Wnt/β-catenin Pathway: Activation of this pathway leads to the nuclear translocation of β-catenin, which in turn induces the expression of key osteogenic transcription factors like RUNX2.[5][6]

-

Bone Morphogenetic Protein (BMP) and Transforming Growth Factor-beta (TGF-β) Pathways: These pathways, upon ligand-receptor binding, activate Smad-dependent and independent cascades that are critical for osteogenesis.[5][7]

-

MEK/ERK Pathway: This cascade can also play a role in osteogenic differentiation, sometimes interacting with other pathways like the BMP signaling axis.[8][9]

These signaling pathways converge to regulate the expression of master transcription factors such as RUNX2 and Osterix (Osx), which are essential for driving the osteogenic lineage commitment and subsequent mineralization of the extracellular matrix.[7][9]

Key signaling pathways in hMSC osteogenesis.

Experimental Protocol: this compound Staining

This protocol details the procedure for staining and quantifying calcium deposits in cultured hMSCs.

Materials and Reagents:

-

This compound (ARS) powder (CAS 130-22-3)[1]

-

Distilled water (diH₂O)[1]

-

Ammonium hydroxide (NH₄OH) or Hydrochloric acid (HCl) for pH adjustment[1]

-

Phosphate-buffered saline (PBS), Ca²⁺ and Mg²⁺ free[10]

-

10% Acetic acid[1][11] or 10% Cetylpyridinium chloride (CPC)[1][12] for quantification

-

10% Ammonium hydroxide for neutralization (if using acetic acid)[11]

Equipment:

-

Standard cell culture plates (e.g., 6-well or 24-well)

-

Light microscope

-

Spectrophotometer (plate reader)

-

Microcentrifuge tubes

-

Vortex mixer

-

Incubator

Protocol Steps:

References

- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 2. sciencellonline.com [sciencellonline.com]

- 3. Alizarin-Red Staining Solution Alizarin red is a commonly used stain to identify calcium containing osteocytes in differentiated culture of both human and rodent mesenchymal stem cells (MSCs). [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Signaling network regulating osteogenesis in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Review of Signaling Pathways Governing MSC Osteogenic and Adipogenic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Abstract: Differential Osteogenic Signaling Pathways in Human Mesenchymal Stem Cells on Collagen Glycosaminoglycan Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Study of Signal Pathway Regulating the Osteogenic Differentiation of Bone Marrow Mesenchymal Stem Cells [jsu-mse.com]

- 10. cellntec.com [cellntec.com]

- 11. 3hbiomedical.com [3hbiomedical.com]

- 12. In vitro osteoblastic differentiation of mesenchymal stem cells generates cell layers with distinct properties - PMC [pmc.ncbi.nlm.nih.gov]

Alizarin Red S Staining of Osteoblasts: A Detailed Guide for Researchers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alizarin Red S (ARS) staining is a widely used and well-established histochemical assay for the detection and quantification of mineralization in osteogenic cultures.[1] This technique is based on the ability of this compound to specifically bind to calcium deposits, forming a vivid orange-red complex.[1] This application note provides a comprehensive, step-by-step guide for performing ARS staining on cultured osteoblasts, including protocols for solution preparation, cell fixation, staining, and quantification. Additionally, it offers insights into the key signaling pathways governing osteoblast mineralization and provides troubleshooting guidance for common experimental issues.

Principle of this compound Staining

This compound is an anthraquinone derivative that chelates calcium ions to form a stable, colored precipitate.[1] The reaction is not strictly specific to calcium, as it can also interact with other divalent cations like magnesium, manganese, barium, and strontium. However, in biological samples, calcium is typically present at much higher concentrations in mineralized nodules, making ARS a reliable indicator of osteogenic differentiation and matrix mineralization.[1] The intensity of the staining is proportional to the amount of calcium present, allowing for both qualitative and quantitative assessment.

Experimental Protocols

Materials and Reagents

-

This compound (e.g., Sigma-Aldrich, Cat# A5533)

-

Distilled or deionized water

-

Ammonium hydroxide (NH₄OH) or Hydrochloric acid (HCl) for pH adjustment

-

Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺ free

-

Fixative: 4% Paraformaldehyde (PFA) in PBS or 10% neutral buffered formalin.[1][2]

-

For quantification (optional):

Equipment

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

-

Multi-well cell culture plates (e.g., 12-well or 24-well)

-

Light microscope

-

Spectrophotometer (for quantification)

Preparation of this compound Staining Solution (2% w/v, pH 4.1-4.3)

-

Dissolve 2 grams of this compound powder in 100 mL of distilled water.[1][3]

-

Using a pH meter, adjust the pH of the solution to between 4.1 and 4.3 with 0.1% ammonium hydroxide or dilute HCl.[1][3] Note: This pH is critical for specific staining.

-

For use in cell culture, sterilize the solution by passing it through a 0.22 µm filter.[1]

-

Store the solution at 4°C, protected from light, for up to one month.[1]

Experimental Workflow Diagram

Caption: Experimental workflow for this compound staining of osteoblasts.

Step-by-Step Staining Protocol

-

Cell Culture and Differentiation:

-

Fixation:

-

Staining:

-

Add a sufficient volume of the this compound staining solution to each well to completely cover the cell monolayer (e.g., 1 mL for a 12-well plate).[2]

-

Incubate at room temperature in the dark for 20-45 minutes.[1][2]

-

Aspirate the staining solution.

-

Wash the wells 3-5 times with distilled water to remove any unbound dye.[1]

-

-

Visualization:

-

After the final wash, add PBS to the wells to prevent the cells from drying out.

-

Visualize the stained mineralized nodules under a bright-field microscope. Mineralized deposits will appear as bright orange-red nodules.[3]

-

Data Presentation and Quantification

While qualitative assessment by microscopy is informative, quantitative analysis provides objective data. The most common method involves extracting the bound dye and measuring its absorbance.

Quantification Protocol

-

After staining and the final distilled water wash, allow the plates to air dry.

-

Add 1 mL of 10% acetic acid to each well and incubate for 30 minutes at room temperature with gentle shaking to dissolve the mineral-dye complex.[1]

-

Scrape the cell layer and transfer the cell slurry to a microcentrifuge tube.

-

Heat the tubes at 85°C for 10 minutes, then cool on ice for 5 minutes.

-

Centrifuge at 20,000 x g for 15 minutes.

-

Transfer the supernatant to a new tube and neutralize it by adding 10% ammonium hydroxide until the pH is between 4.1 and 4.5.

-

Read the absorbance of the solution at 405 nm using a spectrophotometer.[3]

-

A standard curve of known this compound concentrations should be prepared to determine the concentration of the extracted dye.

Example Quantitative Data

The following table summarizes data from a study optimizing this compound staining by supplementing the osteogenic differentiation medium with calcium chloride. This demonstrates how quantitative data can be presented to show the effects of different treatments on osteoblast mineralization.

| Cell Line | Treatment Condition | Incubation Time (weeks) | Relative this compound Concentration (Fold Change vs. ODM+) |

| Murine MC3T3-E1 | ODM+ (Control) | 3 | 1.00 |

| ODM+ + 1 mM CaCl₂ | 3 | ~1.5 | |

| ODM+ + 2.5 mM CaCl₂ | 3 | ~2.5 | |

| ODM+ + 5 mM CaCl₂ | 3 | ~4.0 | |

| ODM+ + 10 mM CaCl₂ | 3 | ~5.5 | |

| Human SaOs-2 | ODM+ (Control) | 3 | No detectable mineralization |

| ODM+ + 2.5 mM CaCl₂ | 3 | Detectable Mineralization | |

| ODM+ + 5 mM CaCl₂ | 3 | Increased Mineralization | |

| ODM+ + 10 mM CaCl₂ | 3 | Further Increased Mineralization |

*Indicates a significant difference (p < 0.05) compared to the ODM+ control. Data adapted from a study on enhancing osteoblast mineralization.[4] ODM: Osteoblast Differentiation Medium.

Signaling Pathways in Osteoblast Mineralization

The differentiation of mesenchymal stem cells into mature, mineralizing osteoblasts is a complex process regulated by a network of signaling pathways. Understanding these pathways is crucial for interpreting the results of this compound staining.

Key Signaling Pathways

-